molecular formula C18H31N5O2 B2640789 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione CAS No. 377060-21-4

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione

Katalognummer B2640789
CAS-Nummer: 377060-21-4
Molekulargewicht: 349.479
InChI-Schlüssel: OVWFPGLFCAQGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione, also known as BU-224, is a potent and selective antagonist of the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and cancer.

Wirkmechanismus

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. By blocking the activation of this receptor, 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antidepressant effects, 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione is its high selectivity for the adenosine A2A receptor, which allows for more precise targeting of this receptor in various disease states. However, one limitation of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione is its relatively low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione. One area of focus is the development of more potent and selective A2A receptor antagonists for therapeutic use. In addition, further studies are needed to elucidate the precise mechanisms of action of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione and its potential applications in other diseases, such as cancer and cardiovascular disease. Finally, the development of new delivery methods for 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione could help overcome its solubility limitations and improve its efficacy in vivo.

Synthesemethoden

The synthesis of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione involves several steps, including the reaction of 2,6-dioxopurine with octylamine and butan-2-amine. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione with high purity.

Wissenschaftliche Forschungsanwendungen

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role in Parkinson's disease. Adenosine A2A receptors have been implicated in the pathogenesis of Parkinson's disease, and 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been shown to have neuroprotective effects in animal models of the disease.
In addition, 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has also been studied for its potential antidepressant effects. Adenosine A2A receptors are known to play a role in the regulation of mood, and 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been shown to have antidepressant effects in animal models of depression.

Eigenschaften

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-5-7-8-9-10-11-12-23-14-15(20-17(23)19-13(3)6-2)22(4)18(25)21-16(14)24/h13H,5-12H2,1-4H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWFPGLFCAQGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.